molecular formula C5H2Cl2F3N3 B11873755 4,6-Dichloro-5-(trifluoromethyl)pyrimidin-2-amine

4,6-Dichloro-5-(trifluoromethyl)pyrimidin-2-amine

Cat. No.: B11873755
M. Wt: 231.99 g/mol
InChI Key: LQXJZWBOQXCJHD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4,6-Dichloro-5-(trifluoromethyl)pyrimidin-2-amine is a heterocyclic compound that belongs to the pyrimidine family. This compound is characterized by the presence of chlorine and trifluoromethyl groups attached to the pyrimidine ring, which imparts unique chemical properties. It is widely used in various fields, including pharmaceuticals, agrochemicals, and material sciences, due to its versatile reactivity and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4,6-Dichloro-5-(trifluoromethyl)pyrimidin-2-amine typically involves the reaction of 2,4,6-trichloropyrimidine with trifluoromethylamine under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the substitution of chlorine atoms with the trifluoromethylamine group .

Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions: 4,6-Dichloro-5-(trifluoromethyl)pyrimidin-2-amine undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atoms can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering its oxidation state and functional groups.

    Cyclization Reactions: It can form cyclic structures through intramolecular reactions.

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield various amine derivatives of the pyrimidine ring .

Scientific Research Applications

4,6-Dichloro-5-(trifluoromethyl)pyrimidin-2-amine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4,6-Dichloro-5-(trifluoromethyl)pyrimidin-2-amine involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to altered cellular processes. For example, it may inhibit DNA synthesis by targeting enzymes involved in nucleotide metabolism, thereby exerting its antimicrobial or anticancer effects .

Comparison with Similar Compounds

  • 2,4-Dichloro-5-(trifluoromethyl)pyrimidine
  • 4-Chloro-N-ethyl-5-(trifluoromethyl)pyrimidin-2-amine
  • 4,6-Dichloro-2-(propylthio)-5-aminopyrimidine

Comparison: Compared to these similar compounds, 4,6-Dichloro-5-(trifluoromethyl)pyrimidin-2-amine is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. Its trifluoromethyl group enhances its lipophilicity and metabolic stability, making it a valuable compound in drug development .

Properties

Molecular Formula

C5H2Cl2F3N3

Molecular Weight

231.99 g/mol

IUPAC Name

4,6-dichloro-5-(trifluoromethyl)pyrimidin-2-amine

InChI

InChI=1S/C5H2Cl2F3N3/c6-2-1(5(8,9)10)3(7)13-4(11)12-2/h(H2,11,12,13)

InChI Key

LQXJZWBOQXCJHD-UHFFFAOYSA-N

Canonical SMILES

C1(=C(N=C(N=C1Cl)N)Cl)C(F)(F)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.